hexahydro-6a-pentyl-2H-cyclopenta[b]furan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94278-33-8 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
6a-pentyl-2,3,3a,4,5,6-hexahydrocyclopenta[b]furan |
InChI |
InChI=1S/C12H22O/c1-2-3-4-8-12-9-5-6-11(12)7-10-13-12/h11H,2-10H2,1H3 |
InChI Key |
MKNDEHITWQEWCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC12CCCC1CCO2 |
Origin of Product |
United States |
Synthetic Methodologies for Hexahydro 6a Pentyl 2h Cyclopenta B Furan and Its Derivatives
Retrosynthetic Strategies for the Hexahydro-cyclopenta[b]furan Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. For the hexahydro-6a-pentyl-2H-cyclopenta[b]furan core, several logical disconnections can be envisioned.
A primary disconnection can be made at the C-O-C ether linkage of the furan (B31954) ring. This leads to a cyclopentane (B165970) ring bearing a hydroxy group and a side chain with a leaving group, which can undergo an intramolecular Williamson ether synthesis. youtube.com Another key disconnection involves breaking the C-C bonds of the cyclopentane ring, suggesting a cyclization precursor. A plausible retrosynthetic pathway is illustrated below:
This analysis reveals that key precursors for the synthesis of the hexahydro-cyclopenta[b]furan core could include substituted cyclopentanes and 1,4-dicarbonyl compounds. The pentyl group at the 6a position can be introduced via nucleophilic addition of a pentyl organometallic reagent to a suitable electrophilic center.
Convergent and Linear Synthesis Routes to the Bicyclic System
The construction of the this compound can be approached through either a linear or a convergent synthesis. mdpi.com
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Step-by-step construction from a single starting material. | Simpler to plan. | Lower overall yield in long sequences. |
| Convergent Synthesis | Independent synthesis of fragments followed by their coupling. | Higher overall yield, more efficient. | May require more complex fragment coupling reactions. |
Key Cyclization Reactions in Hexahydro-cyclopenta[b]furan Formation
The formation of the fused furan ring is the most critical step in the synthesis of the target molecule. Several cyclization strategies can be employed for this purpose.
Acid-Catalyzed Cyclization of Precursor Molecules
Acid-catalyzed cyclization is a common and effective method for the synthesis of furans. The Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is a classic example. organic-chemistry.orgyoutube.com In the context of our target molecule, a precursor containing a 1,4-dicarbonyl moiety could be cyclized in the presence of an acid catalyst to form the furan ring. The mechanism involves the protonation of one carbonyl group, followed by nucleophilic attack by the enol form of the other carbonyl, and subsequent dehydration to yield the aromatic furan ring. organic-chemistry.orgyoutube.com
Other acid-catalyzed cyclizations can also be envisioned, for instance, the dehydrative cyclization of a γ-hydroxy ketone. rsc.org
Intramolecular Cyclization Approaches to the Fused Ring System
Intramolecular reactions are powerful tools for constructing cyclic systems. For the synthesis of the hexahydro-cyclopenta[b]furan core, an intramolecular Williamson ether synthesis could be employed. youtube.com This would involve a cyclopentane precursor bearing a hydroxyl group and a haloalkane or a similar group with a good leaving group at the appropriate positions. The reaction is typically promoted by a base, which deprotonates the hydroxyl group to form an alkoxide that then acts as a nucleophile to displace the leaving group, forming the ether linkage of the furan ring. youtube.com
Another approach is the intramolecular cyclization of a diol under acidic conditions. youtube.com The mechanism involves the protonation of one hydroxyl group, which then leaves as a water molecule, generating a carbocation that is subsequently attacked by the other hydroxyl group to close the ring.
Environmentally Benign Cyclization Methods Utilizing Heterogeneous Catalysis (e.g., Amberlyst-15)
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Heterogeneous catalysts, such as the sulfonic acid resin Amberlyst-15, offer several advantages, including ease of separation from the reaction mixture and the potential for recycling. cu.edu.egresearchgate.net Amberlyst-15 can be used as a solid acid catalyst to promote the cyclization of 1,4-dicarbonyl compounds or the dehydrative cyclization of γ-hydroxy ketones to form furans. nih.govcu.edu.eg The use of Amberlyst-15 avoids the need for corrosive and difficult-to-remove soluble acid catalysts, making the work-up procedure simpler and more sustainable. cu.edu.egresearchgate.net
A study by Palmieri et al. demonstrated the use of Amberlyst-15 in a two-step sequence for the synthesis of 2,5-disubstituted furans from nitroalkanes and α-oxoaldehydes with good yields. nih.gov
| Catalyst | Type | Reaction | Advantages | Representative Yields (for analogous systems) |
| p-Toluenesulfonic acid | Homogeneous Brønsted acid | Dehydrative heterocyclisation | Mild conditions | Up to 98% rsc.org |
| Amberlyst-15 | Heterogeneous acid | Acid-catalyzed cyclization | Recyclable, easy separation | 56-84% cu.edu.eg |
| Gold(I) complexes | Homogeneous Lewis acid | Cyclization of alkynols | High efficiency, mild conditions | Good to excellent yields organic-chemistry.org |
Gold(I)-Catalyzed Approaches in Furan and Related Bicyclic Synthesis
Gold(I) catalysts have emerged as powerful tools in organic synthesis due to their ability to activate alkynes and allenes towards nucleophilic attack. mdpi.comnih.gov Gold(I)-catalyzed intramolecular cyclization of alkynols or alkynediols is a highly efficient method for the synthesis of substituted furans. nih.gov The reaction typically proceeds under mild conditions and with low catalyst loadings. nih.gov For the synthesis of the target molecule, a precursor containing an alkyne and a hydroxyl group at appropriate positions could be cyclized in the presence of a gold(I) catalyst.
For example, a study by Shi et al. describes a gold-catalyzed intermolecular cascade reaction of propargyl alcohol and an alkyne to produce substituted furans in good to excellent yields. organic-chemistry.org While this is an intermolecular example, the principles can be applied to an intramolecular cyclization to form the bicyclic system of this compound.
Stereoselective and Enantioselective Synthesis of this compound
Precursor Design and Intermediate Derivatization in this compound Synthesis
The design of suitable precursors is fundamental to the successful synthesis of this compound. These precursors must contain the necessary functional groups and stereochemical information to allow for the efficient construction of the target molecule.
A common precursor is a substituted cyclopentanone (B42830), which can be elaborated to form the bicyclic system. For example, a cyclopentanone with a side chain at the 2-position can be used to introduce the atoms that will ultimately form the furan ring.
Another important class of precursors are furan derivatives. A suitably substituted furan can be used as a starting point, with the cyclopentane ring being formed in a subsequent step. For example, a furan with an alkenyl side chain can undergo an intramolecular cyclization to form the fused ring system.
Intermediate derivatization plays a crucial role in many synthetic routes. Functional groups on the precursors or intermediates are often modified to facilitate subsequent reactions or to introduce the desired substituents. For example, hydroxyl groups can be protected and deprotected to prevent unwanted side reactions, or they can be converted into leaving groups to facilitate nucleophilic substitution.
Synthetic Utility of the Hexahydro-cyclopenta[b]furan Scaffold in Complex Molecule Construction
The hexahydro-cyclopenta[b]furan scaffold is a versatile building block in organic synthesis, serving as a key intermediate in the construction of a wide range of more complex molecules. researchgate.netnih.govnih.gov Its rigid bicyclic structure and multiple functionalization points make it an attractive starting point for the synthesis of natural products and their analogs.
For example, the lactone moiety present in some hexahydro-cyclopenta[b]furan-2-one derivatives is a common feature in many biologically active natural products. sigmaaldrich.com This lactone can be opened to reveal new functional groups that can be further elaborated.
The furan ring itself can also be a source of reactivity. It can undergo various transformations, such as Diels-Alder reactions or electrophilic aromatic substitution, to build more complex carbocyclic and heterocyclic systems.
Furthermore, the substituents on the cyclopentane ring can be modified to introduce additional complexity and to create analogs of the parent compound with different biological activities. This "scaffold hopping" approach, where a known active scaffold is modified, is a common strategy in drug discovery. nih.govnih.gov
The synthetic utility of the hexahydro-cyclopenta[b]furan scaffold is further enhanced by the development of stereoselective and enantioselective synthetic methods, which allow for the preparation of specific stereoisomers of complex target molecules. nih.gov
Mechanistic Studies of Reactions Involving Hexahydro 6a Pentyl 2h Cyclopenta B Furan
Elucidation of Reaction Mechanisms for Key Transformations
Detailed investigations into the reaction mechanisms for key transformations involving hexahydro-6a-pentyl-2H-cyclopenta[b]furan are not well-documented. While general methodologies for the synthesis of the broader cyclopenta[b]furan skeleton exist, specific studies on the title compound are lacking.
There is a notable absence of published research that provides a detailed investigation of the cyclization mechanisms and the associated transition states leading to the formation of this compound. General strategies for constructing the cyclopenta[b]furan ring system often involve intramolecular cyclization reactions. For related furan (B31954) syntheses, mechanisms can proceed through various pathways, including those initiated by the attack of an enol or enolate on an alkyne, or through pericyclic reactions. However, without specific experimental or computational data for the pentyl-substituted derivative, any proposed mechanism remains speculative.
Similarly, the mechanistic pathways for the functionalization and rearrangement of this compound have not been a significant focus of published studies. Understanding these pathways is critical for the chemical modification of the core structure to produce analogues with potentially different properties. General reactions of saturated heterocyclic ethers might include ring-opening reactions under acidic conditions or reactions involving the substituents on the carbocyclic ring, but specific mechanistic details for this compound are not available.
Catalytic Activation and Reaction Path Analysis
While catalysis is a cornerstone of modern organic synthesis, specific studies on the catalytic activation and reaction path analysis for the formation of this compound are not readily found in the scientific literature.
The formation of furan and its derivatives can be catalyzed by a variety of metals, with palladium being a prominent example in cross-coupling and cyclization reactions. nih.govacs.org For instance, palladium-catalyzed synthesis of substituted furans has been shown to proceed via mechanisms involving oxidative addition, carbopalladation, and reductive elimination. nih.gov In some cases, a phosphine (B1218219) ligand is crucial, acting not only as a ligand for the metal but also as an organocatalyst in a preceding Michael addition. nih.gov Indium catalysts have also been employed in the diastereoselective synthesis of related cyclopenta[c]furans. nih.gov However, the specific application and mechanistic role of these or other catalysts in the synthesis of this compound have not been explicitly detailed.
| Catalyst Type | General Role in Furan Synthesis |
| Palladium | Catalyzes cross-coupling and cyclization reactions. nih.govacs.orgnih.gov |
| Indium | Acts as a Lewis acid to activate substrates in cyclization reactions. nih.gov |
| Phosphines | Can act as organocatalysts and ligands for metal catalysts. nih.gov |
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, determining transition state structures, and calculating reaction energetics. DFT studies have been applied to understand the hydrogenation and ring-opening of furan on palladium surfaces, providing insights into the relative stability of intermediates and the energy barriers for different reaction pathways. rsc.orgrsc.orgresearchgate.net These studies have revealed that the formation of tetrahydrofuran (B95107) is kinetically favored at lower temperatures, while ring-opened products may be thermodynamically favored. rsc.orgrsc.org DFT has also been used to investigate the mechanisms of cycloaddition reactions involving furan derivatives. pku.edu.cn However, there are no specific DFT studies in the public domain that focus on the reaction mechanisms involving this compound. Such studies would be invaluable for understanding the intricacies of its formation and reactivity.
| Computational Method | Application in Furan Chemistry |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, transition state analysis, calculation of reaction energetics. rsc.orgrsc.orgresearchgate.netpku.edu.cn |
Structure Reactivity and Structure Interaction Relationship Studies of Hexahydro 6a Pentyl 2h Cyclopenta B Furan Analogues
Conformational Dynamics and Stereochemical Influences on Reactivity
The reactivity of hexahydro-6a-pentyl-2H-cyclopenta[b]furan analogues is profoundly influenced by their conformational dynamics and stereochemistry. The fused ring system, consisting of a cyclopentane (B165970) ring and a tetrahydrofuran (B95107) ring, is not planar and can adopt various puckered conformations. The relative stability of these conformers, along with the orientation of substituents, dictates the molecule's steric and electronic properties, and consequently, its reaction pathways.
The cyclopentane and tetrahydrofuran rings themselves are not flat and exist in dynamic equilibrium between various envelope and twist conformations. For a cyclopentane ring, these puckered forms help to alleviate torsional strain from eclipsing hydrogen atoms. The energy barriers between these conformations are typically low, allowing for rapid interconversion at room temperature. rsc.org The specific conformer that predominates is influenced by the substituents on the rings. Large substituents, such as the pentyl group at position 6a, will preferentially occupy a pseudo-equatorial position to minimize steric hindrance.
This conformational preference has a direct impact on reactivity. For instance, in nucleophilic substitution reactions, the accessibility of the reaction center is determined by the steric environment created by the specific ring conformation. drugdesign.org Reactions often proceed through the lowest energy transition state, which is accessible from the most stable ground-state conformer. Stereoselective syntheses of these bicyclic systems often exploit these conformational biases to control the stereochemical outcome of reactions. nih.gov For example, the cyclization of chloropolyols in water to form functionalized tetrahydrofuranols is a stereoselective process where the stereochemistry of the starting material dictates the final product's configuration. mdpi.com The stereochemical outcome of additions to the fused ring system is also highly dependent on the existing stereocenters and the conformational biases they induce. ajchem-b.com
Rational Design of Hexahydro-cyclopenta[b]furan Derivatives for Specific Molecular Interactions
The rational design of derivatives based on the hexahydro-cyclopenta[b]furan scaffold is a key strategy in medicinal chemistry and materials science to achieve specific molecular interactions and desired biological or physical properties. This involves the systematic modification of the core structure and its substituents.
Systematic Variation of the Pentyl Side Chain and other Substituents
The pentyl side chain at the 6a-position, along with other substituents, plays a crucial role in defining the molecule's interaction with its environment. The length, branching, and functionality of this alkyl chain can be systematically varied to modulate properties such as lipophilicity, which in turn affects solubility and membrane permeability.
While specific research on the systematic variation of the pentyl chain on this compound is not extensively documented in readily available literature, the principles of structure-activity relationships (SAR) for alkyl-substituted compounds are well-established. drugdesign.org For instance, in a series of related bicyclic phospholipids (B1166683) designed as platelet-activating factor antagonists, the length of an alkyl chain was varied from methyl to n-hexyl, which influenced their biological activity. nih.gov Generally, increasing the length of a non-polar alkyl chain increases the compound's hydrophobicity. This can enhance binding to hydrophobic pockets in protein receptors but may also decrease aqueous solubility. nih.gov
The introduction of other substituents on the bicyclic core allows for the fine-tuning of electronic properties and the introduction of specific functional groups for targeted interactions. For example, hydroxyl or carbonyl groups can act as hydrogen bond donors or acceptors, which are critical for molecular recognition. The synthesis of various substituted 2-oxabicyclo[3.3.0]octane derivatives, the core of the target molecule, has been reported with different functional groups at various positions, highlighting the chemical tractability of this scaffold for creating diverse analogues. kirj.eeclockss.org
Below is an interactive table showing examples of substituents and their potential influence on the properties of a hexahydro-cyclopenta[b]furan core.
| Substituent Position | Substituent Type | Potential Influence on Properties |
| C6a | Alkyl chain (e.g., pentyl) | Modulates lipophilicity, steric bulk, and van der Waals interactions. |
| C2 | Carbonyl (lactone) | Introduces polarity, hydrogen bond acceptor capability. kirj.ee |
| C5 | Hydroxyl | Increases polarity, hydrogen bond donor/acceptor. |
| C4 | Hydroxymethyl | Increases polarity, potential for further functionalization. |
Exploration of Related Fused Ring System Analogues and Heterocyclic Scaffolds
To explore a wider chemical space and to improve properties, chemists often replace parts of a molecule with other structurally similar fragments, a concept known as bioisosteric replacement. nih.govcambridgemedchemconsulting.com The hexahydro-cyclopenta[b]furan scaffold can be modified by altering the ring sizes, the nature of the heteroatom, or by replacing the entire bicyclic system with another scaffold that presents a similar three-dimensional arrangement of functional groups.
One common analogue is the benzo[b]furan system, where the cyclopentane ring is replaced by a benzene (B151609) ring. These derivatives have been extensively studied for various biological activities. nih.govnih.gov Another related scaffold is the 2-oxabicyclo[3.2.1]octane system, which has a six-membered ring fused to the tetrahydrofuran ring. rsc.org The synthesis of such related heterocyclic systems allows for the exploration of different conformational constraints and electronic properties.
The furan (B31954) ring itself can be considered a bioisostere for other aromatic or heterocyclic rings, such as thiophene (B33073) or even a phenyl ring in certain contexts. nih.govacs.org The replacement of the furan oxygen with another heteroatom, like sulfur (to give a thienofuran system) or nitrogen, would significantly alter the electronic distribution and hydrogen bonding capacity of the molecule. The development of synthetic routes to a variety of fused heterocyclic systems, such as cyclohepta[b]furo[3,4-d]oxepines, demonstrates the ongoing effort to create novel molecular frameworks with unique properties. researchgate.net
The following table presents some related fused ring systems and their potential as analogues.
| Related Scaffold | Structural Difference from Hexahydro-cyclopenta[b]furan | Potential Impact |
| Benzo[b]furan | Cyclopentane ring is replaced by a benzene ring. nih.govnih.gov | Increased aromaticity and rigidity, altered electronic properties. |
| 2-Oxabicyclo[3.2.1]octane | Fused ring is a six-membered cyclohexane. rsc.org | Different ring pucker and conformational flexibility. |
| Thieno[2,3-b]furan | Oxygen in the furan ring is replaced by a sulfur atom. | Altered bond lengths, angles, and electronic character. |
| Pyrrolo[2,3-b]furan | Oxygen in the furan ring is replaced by a nitrogen atom. | Introduction of a hydrogen bond donor/acceptor site. |
Computational Chemistry in Structure-Property Prediction and Design
Computational chemistry has become an indispensable tool in modern chemical research, providing insights into the relationship between molecular structure and properties, and guiding the design of new molecules. nih.govnih.gov For compounds like this compound and its analogues, computational methods can predict a range of properties, from conformational preferences to reaction energetics and potential interactions with biological targets.
Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure of molecules with high accuracy. nih.govnih.gov These calculations can provide optimized molecular geometries, vibrational frequencies, and thermochemical data like the enthalpy of formation. acs.org For flexible molecules like furanosides, QM methods can help to determine the relative energies of different conformers, which is crucial for understanding their behavior. nih.gov
Molecular mechanics (MM) methods, which use a classical physics-based force field, are computationally less expensive and can be applied to larger systems and longer timescales. Molecular dynamics (MD) simulations, a key MM technique, can simulate the movement of atoms in a molecule over time, providing a dynamic picture of its conformational landscape. nih.gov This is particularly useful for understanding how the pentyl chain and the fused rings of this compound behave in different environments, such as in solution or when interacting with a protein.
In drug design, computational docking studies can predict how a molecule like a hexahydro-cyclopenta[b]furan derivative might bind to the active site of a target protein. researchgate.net These studies can help to rationalize observed structure-activity relationships and guide the design of new derivatives with improved binding affinity. By combining QM and MM methods (QM/MM), researchers can model chemical reactions in complex biological systems with high accuracy. nih.gov
The table below summarizes some of the key computational methods and their applications in studying hexahydro-cyclopenta[b]furan analogues.
| Computational Method | Application | Predicted Properties |
| Quantum Mechanics (QM) | Electronic structure calculations. nih.gov | Optimized geometry, reaction energies, electronic properties, spectroscopic data. |
| Molecular Dynamics (MD) | Simulation of molecular motion over time. nih.gov | Conformational preferences, flexibility, interactions with solvent and other molecules. |
| Molecular Docking | Prediction of binding mode to a receptor. researchgate.net | Binding affinity, orientation in the active site, key interactions. |
| QM/MM | Modeling reactions in large systems. nih.gov | Reaction mechanisms and energetics in a biological environment. |
Advanced Analytical Methodologies for Hexahydro 6a Pentyl 2h Cyclopenta B Furan Research
Chromatographic Techniques for High-Resolution Separation and Purity Assessment
Chromatography is an indispensable tool in the analysis of hexahydro-cyclopenta[b]furan derivatives, enabling the separation of isomers and the quantification of the target compound in various matrices.
Development of High-Performance Liquid Chromatography (HPLC) Methods for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile hexahydro-cyclopenta[b]furan derivatives. The development of robust HPLC methods is crucial for ensuring the purity of synthetic intermediates and final products. Method development typically involves the optimization of the stationary phase, mobile phase composition, flow rate, and detector settings to achieve optimal separation and sensitivity.
For compounds like the Corey lactone, a hydroxylated derivative of the hexahydro-cyclopenta[b]furan skeleton, liquid chromatography is the established method for separating optical isomers. google.com The process involves using a chiral stationary phase to resolve the racemic mixture. google.com While specific HPLC methods for hexahydro-6a-pentyl-2H-cyclopenta[b]furan are not extensively detailed in public literature, the principles applied to related structures are directly transferable. These methods often utilize reversed-phase columns (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve peak shape.
Table 1: Illustrative HPLC Parameters for Cyclopenta[b]furan Derivative Analysis
| Parameter | Setting | Purpose |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase separation of non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (Gradient) | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good separation efficiency. |
| Detector | UV at 210 nm / ELSD | UV for chromophore-containing derivatives; Evaporative Light Scattering Detector (ELSD) for compounds lacking a chromophore. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Chiral HPLC for Enantiomeric and Diastereomeric Analysis of Hexahydro-cyclopenta[b]furan Derivatives
The stereochemistry of hexahydro-cyclopenta[b]furan derivatives is critical, and chiral HPLC is the definitive method for separating enantiomers and diastereomers. The separation of optical isomers of the related Corey-lactone, for instance, is performed using liquid chromatography with a chiral stationary phase. google.com Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) gel support, are commonly employed for this purpose. google.com Specific examples include amylose-tris(3,5-dimethylphenylcarbamate) and cellulose-tris(3,5-dimethylphenylcarbamate). google.com
In some applications, derivatives of the cyclopenta[b]furan core have themselves been used as chiral resolving agents to determine the absolute configuration of other molecules, such as 2-alkanols. researchgate.net The resulting diastereomeric mixture can be readily separated using standard silica gel chromatography, with the large difference in retention factors (ΔRf) facilitating isolation. researchgate.net The stereochemical composition of biotransformation products is also routinely determined by chiral HPLC analysis. unimi.it
Table 2: Chiral Stationary Phases for Hexahydro-cyclopenta[b]furan Isomer Separation
| Chiral Stationary Phase (CSP) | Basis of Separation | Typical Analytes | Reference |
| Amylose-tris(3,5-dimethylphenylcarbamate) | Formation of transient diastereomeric complexes via hydrogen bonds, π-π interactions, and steric hindrance. | Enantiomers of lactones, alcohols, and ketones. | google.com |
| Cellulose-tris(3,5-dimethylphenylcarbamate) | Similar to amylose-based CSPs, offering different selectivity for certain enantiomeric pairs. | Enantiomers of various functionalized cyclic compounds. | google.com |
| Cyclodextrin-based (e.g., Acetylated-β-cyclodextrin) | Inclusion complexation where enantiomers fit differently into the chiral cyclodextrin (B1172386) cavity. | Chiral alcohols, amines, and acids after derivatization. | nih.gov |
Gas Chromatography (GC) for Volatile Derivatives and Reaction Monitoring
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile or semi-volatile hexahydro-cyclopenta[b]furan derivatives. It is highly effective for monitoring the progress of chemical reactions by tracking the disappearance of reactants and the appearance of products. rsc.org The technique can also identify volatile byproducts and impurities, such as partially hydrogenated intermediates or degradation products.
In the analysis of natural extracts, GC-MS has been used to identify a variety of bioactive compounds, including a derivative named (3aRS,4SR,6aRS,2'Z)-Hexahydro-3-methylidene-4-(pent-2'-enyl)-2H-cyclopenta[b]furan-2-one. jddtonline.inforesearchgate.net For synthetic applications, GC-MS analysis is typically performed using a non-polar or medium-polarity capillary column, such as one with a 5% phenyl methyl siloxane stationary phase (e.g., HP-5), which separates compounds based on their boiling points and interaction with the phase. rsc.org Enantioselective GC, using a chiral stationary phase, is also a highly effective approach for determining the enantiomeric purity of volatile chiral amines and alcohols that may be used in the synthesis of more complex cyclopenta[b]furan structures. nih.gov
Spectroscopic Characterization for Structural Elucidation and Confirmation
Spectroscopic methods provide the detailed information necessary to confirm the chemical structure, including the connectivity of atoms and their spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide critical information. ¹H NMR reveals the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. ¹³C NMR provides information on the carbon skeleton of the molecule. evitachem.com
Advanced NMR techniques are often required to resolve complex structures and establish stereochemistry. For instance, techniques like 1,1-ADEQUATE and 1,n-ADEQUATE can help establish carbon-carbon correlations, while the use of aligned media to measure Residual Dipolar Couplings (RDCs) can firmly establish the relative configuration of stereocenters. researchgate.net In the analysis of cyclopenta[b]furan-2-one derivatives, discrepancies in NMR data can sometimes arise from solvent effects or dynamic conformational changes, highlighting the importance of careful experimental design. The absolute configuration of related compounds has been determined by analyzing the ¹H and ¹³C NMR chemical shifts of diastereomeric derivatives. researchgate.net
Table 3: Key NMR Data for a Hexahydrospiro[4H-cyclopenta[b]furan-4,2'- google.comdioxolan]-2-one Intermediate
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment | Reference |
| ¹H | 1.60-2.17 | m | 4H | arkat-usa.org |
| ¹H | 2.53-3.03 | m | 3H | arkat-usa.org |
| ¹H | 3.83-4.07 | m | 4H (OCH₂CH₂O) | arkat-usa.org |
| ¹H | 4.85-5.17 | m | 1H (CHO) | arkat-usa.org |
| IR (cm⁻¹) | 1780 | - | C=O (lactone) | arkat-usa.org |
Note: This data is for a related intermediate and illustrates the type of information obtained from NMR analysis.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass Spectrometry (MS) is used to determine the molecular weight of a compound and, through high-resolution mass spectrometry (HRMS), its molecular formula. arkat-usa.org The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. evitachem.com
When coupled with Gas Chromatography (GC-MS), it allows for the identification of individual components in a mixture. rsc.org The mass spectrometer ionizes the molecules eluting from the GC column and then separates the resulting ions based on their mass-to-charge (m/z) ratio. The resulting mass spectrum serves as a molecular fingerprint. For synthesized hexahydro-cyclopenta(b)furan derivatives, GC-MS is used to confirm that the product has the required m/z value corresponding to its molecular ion (M+). rsc.org For non-volatile derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds.
The molecule consists of a saturated bicyclic ether system, which includes a cyclopentane (B165970) ring fused to a tetrahydrofuran (B95107) ring, and a pentyl chain. The key functional groups are the ether linkage (C-O-C) and the alkane-like C-H bonds within the rings and the pentyl substituent.
Detailed research findings on analogous structures, such as various ethers and substituted cyclopentanes, allow for the prediction of the characteristic IR absorption bands for this compound. The C-O-C stretching vibration in ethers typically gives rise to a strong and prominent absorption band in the fingerprint region of the spectrum, generally between 1050 and 1150 cm⁻¹. libretexts.orgpressbooks.pub For cyclic ethers, the position of this band can be influenced by ring strain.
The C-H stretching vibrations of the sp³ hybridized carbons in the cyclopentane ring and the pentyl group are expected to appear in the region of 2850-3000 cm⁻¹. libretexts.org Specifically, the asymmetric and symmetric stretching vibrations of methylene (B1212753) (CH₂) and methyl (CH₃) groups result in multiple bands in this area. nist.gov Bending vibrations for these C-H bonds occur at lower wavenumbers, typically in the 1470-1365 cm⁻¹ range. vscht.cz The presence of the cyclopentane ring may also introduce characteristic absorptions related to its specific vibrational modes. nist.gov
Interactive Data Table: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (Alkane) | Stretching | 2850 - 3000 | Strong |
| C-O (Ether) | Stretching | 1050 - 1150 | Strong |
| C-H (CH₂/CH₃) | Bending | 1365 - 1470 | Medium-Weak |
This table is based on characteristic absorption frequencies for the functional groups present in the molecule.
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For a chiral molecule like this compound, which possesses multiple stereocenters, this method can precisely define the spatial arrangement of atoms.
The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a detailed electron density map of the molecule can be generated, revealing bond lengths, bond angles, and the absolute configuration of each chiral center.
While specific crystallographic data for this compound is not publicly available, the methodology has been widely applied to determine the stereochemistry of related bicyclic and heterocyclic systems. The determination of the absolute configuration is often achieved through the use of anomalous dispersion, particularly if a heavy atom is present in the structure or can be introduced through derivatization.
Interactive Data Table: Representative Crystallographic Data for a Fused Bicyclic System
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.542 |
| b (Å) | 10.123 |
| c (Å) | 15.678 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1356.4 |
| Z | 4 |
| Flack Parameter | 0.02(4) |
This table presents hypothetical data representative of what would be obtained from an X-ray crystallographic analysis of a similar bicyclic compound. The Flack parameter is crucial for confirming the absolute stereochemistry.
Future Directions and Emerging Research Paradigms for Hexahydro 6a Pentyl 2h Cyclopenta B Furan
Development of Novel and Sustainable Synthetic Pathways
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. matec-conferences.orgsustainability-directory.com This trend is driven by the need to minimize environmental impact, reduce waste, and utilize renewable resources. sustainability-directory.comnih.gov For hexahydro-6a-pentyl-2H-cyclopenta[b]furan, future synthetic strategies will likely move away from traditional methods that may involve harsh conditions or hazardous reagents, towards more eco-friendly alternatives. matec-conferences.org
Biocatalysis and Biotransformation: One of the most promising avenues is the use of enzymes or whole-cell systems for the synthesis of complex molecules. matec-conferences.orgresolvemass.ca Biocatalysis offers high selectivity and efficiency under mild reaction conditions, significantly reducing energy consumption and by-product formation. matec-conferences.org For instance, engineered enzymes could be employed to catalyze key steps in the formation of the cyclopenta[b]furan ring system, potentially from bio-based precursors derived from carbohydrates like furfural. nih.govfrontiersin.orgresearchgate.net The use of biocatalysis in the fragrance industry is already an area of active research, with scientists successfully engineering microorganisms to produce fragrant sesquiterpenoids. kaust.edu.sa
Green Catalysis and Solvents: The development and application of novel, reusable catalysts are central to sustainable chemistry. matec-conferences.org For the synthesis of this compound, research could focus on heterogeneous catalysts that can be easily separated from the reaction mixture, minimizing waste. frontiersin.org Furthermore, the replacement of conventional organic solvents with greener alternatives like supercritical CO₂, ionic liquids, or even water is a key goal. matec-conferences.orgmatec-conferences.org Supercritical CO₂ is particularly advantageous as it is non-toxic, non-flammable, and its solvating power can be tuned by adjusting temperature and pressure. matec-conferences.org
| Synthetic Approach | Potential Advantages for this compound Synthesis | Relevant Research Areas |
| Biocatalysis | High stereoselectivity, mild reaction conditions, use of renewable feedstocks. | Enzyme engineering, metabolic pathway design. matec-conferences.orgkaust.edu.sa |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, continuous flow processes. | Supported metal catalysts, solid acid catalysts. frontiersin.org |
| Green Solvents | Reduced environmental impact, improved safety, potential for unique reactivity. | Supercritical fluids, ionic liquids, aqueous-phase synthesis. matec-conferences.orgmatec-conferences.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic synthesis by transforming how chemists design molecules and plan synthetic routes. neuroquantology.comresearchgate.net These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions that are beyond human intuition. researchgate.net
Retrosynthesis and Pathway Design: For a target molecule like this compound, AI-powered retrosynthesis tools can propose multiple viable synthetic pathways by breaking the molecule down into simpler, commercially available starting materials. bohrium.comarxiv.orgengineering.org.cn These algorithms, often based on deep learning and neural networks, can help chemists to discover more efficient and novel routes to the target compound. bohrium.comarxiv.org The goal is to automate the planning process, accelerating the discovery and optimization of synthesis routes for complex molecules. arxiv.orgarxiv.org
Reaction Outcome and Condition Optimization: Machine learning models can also be trained to predict the outcome of a chemical reaction, including the expected yield and the formation of by-products, under various conditions. researchgate.netmdpi.com This predictive capability allows for the in silico optimization of reaction parameters such as temperature, solvent, and catalyst, thereby reducing the number of laboratory experiments required and minimizing waste. researchgate.netmdpi.com For the synthesis of this compound, this could lead to the development of highly optimized and robust synthetic protocols. The quality and availability of structured reaction data are crucial for the success of these AI models. nih.gov
| AI/ML Application | Potential Impact on this compound | Key Technologies |
| Retrosynthetic Analysis | Identification of novel and more efficient synthetic routes from simple precursors. | Deep learning, graph neural networks, neural-symbolic models. bohrium.comarxiv.orgacs.org |
| Reaction Prediction | Optimization of reaction conditions for higher yield and purity, reducing experimental effort. | Sequence-to-sequence models, predictive algorithms for reaction outcomes. engineering.org.cnmdpi.com |
| Catalyst Discovery | Design of new catalysts with enhanced activity and selectivity for specific transformations. | High-throughput screening data analysis, predictive modeling of catalyst performance. researchgate.net |
Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring
A deeper understanding and control of chemical reactions can be achieved through the use of Process Analytical Technology (PAT). akjournals.comd-nb.info PAT involves the online, in-line, or at-line monitoring of critical process parameters to ensure final product quality. akjournals.comd-nb.info For the synthesis of this compound, advanced spectroscopic and imaging techniques can provide real-time insights into reaction kinetics, mechanisms, and the formation of intermediates.
Spectroscopic Methods for In-situ Analysis: Techniques such as Raman spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can be coupled with reaction vessels to monitor the progress of a synthesis in real-time. acs.orgresearchgate.netfossiliontech.comnih.gov For example, fiber-optic Raman probes can be used to track the concentration of reactants and products without the need for sample extraction. acs.orgnih.gov Ultrafast 2D NMR techniques have also been developed for the online monitoring of reactions, providing detailed structural information on transient species. researchgate.net Extractive electrospray ionization mass spectrometry (EESI-MS) allows for the online validation of proposed reaction intermediates, leading to a more complete understanding of the reaction mechanism. fossiliontech.com
Flow Chemistry and Integrated Analytics: The combination of continuous-flow synthesis with in-line analytical tools represents a powerful paradigm for modern organic chemistry. d-nb.infonih.gov Flow reactors offer precise control over reaction parameters and enable the safe handling of reactive intermediates. nih.gov By integrating spectroscopic monitoring directly into the flow path, it is possible to achieve automated reaction optimization and quality control. akjournals.comnih.gov This approach would be highly beneficial for the industrial-scale production of this compound, ensuring consistent product quality.
| Analytical Technique | Information Gained | Application in Synthesis of this compound |
| Raman Spectroscopy | Real-time concentration profiles of reactants, products, and intermediates. acs.org | Monitoring reaction kinetics and endpoint determination. acs.orgnih.gov |
| NMR Spectroscopy | Detailed structural information, identification of transient intermediates. researchgate.net | Mechanistic studies and structural elucidation of by-products. researchgate.net |
| Mass Spectrometry | Molecular weight confirmation, identification of intermediates and products. fossiliontech.com | On-line validation of reaction pathways and impurity profiling. fossiliontech.comnih.gov |
| X-ray Absorption Spectroscopy (XAS) | Probing the molecular-level changes in multiphase synthesis processes. acs.org | Understanding catalyst behavior and particle formation. acs.org |
Q & A
Q. How should experimental conditions be optimized for synthesizing hexahydro-6a-pentyl-2H-cyclopenta[b]furan derivatives?
Methodological Answer: Use statistical Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). DOE minimizes trial-and-error approaches by identifying critical variables and interactions. For example, fractional factorial designs can reduce the number of experiments while capturing nonlinear effects . Computational pre-screening (e.g., quantum chemical calculations) can narrow down viable conditions before lab validation .
Q. What safety protocols are critical when handling cyclopenta[b]furan derivatives?
Methodological Answer: Prioritize hazard controls based on Safety Data Sheets (SDS):
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability and skin irritation risks .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
- Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .
Q. How can structural isomers of cyclopenta[b]furan derivatives be distinguished spectroscopically?
Methodological Answer: Combine NMR and IR spectroscopy with computational validation:
- H-NMR : Compare coupling constants (e.g., for stereochemical assignments in cyclopenta[b]furan rings) .
- IR : Identify carbonyl stretching frequencies (e.g., 1740–1780 cm for lactone moieties) .
- DFT Calculations : Validate spectral assignments by simulating NMR/IR spectra using density functional theory .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in ring-opening reactions?
Methodological Answer:
- Steric Effects : Use molecular docking simulations to assess steric hindrance from the pentyl group at the 6a position. Compare activation energies for nucleophilic attack at different ring positions .
- Electronic Effects : Perform Natural Bond Orbital (NBO) analysis to quantify charge distribution at reactive sites (e.g., lactone carbonyl) .
- Experimental Validation : Monitor reaction kinetics under varying electrophile concentrations to correlate computational predictions with empirical data .
Q. What strategies resolve contradictions in toxicity data for cyclopenta[b]furan derivatives?
Methodological Answer:
- Data Harmonization : Cross-reference toxicity studies using the GreenScreen® Hazard Assessment framework, which evaluates endpoints like carcinogenicity and aquatic toxicity .
- Dose-Response Analysis : Apply benchmark dose modeling (BMD) to reconcile discrepancies between in vitro and in vivo studies .
- Metabolite Profiling : Use LC-MS/MS to identify toxic metabolites that may explain species-specific differences .
Q. How can reaction pathways for cyclopenta[b]furan derivatives be predicted and validated?
Methodological Answer:
- Computational Workflow :
Perform reaction path searches using quantum chemical methods (e.g., Gaussian or ORCA) to identify transition states .
Validate pathways with intrinsic reaction coordinate (IRC) calculations.
Q. What methodologies optimize enantiomeric purity in cyclopenta[b]furan synthesis?
Methodological Answer:
- Chiral Chromatography : Employ supercritical fluid chromatography (SFC) with polysaccharide-based columns for high-resolution separation .
- Asymmetric Catalysis : Screen chiral catalysts (e.g., Jacobsen’s salen complexes) to enhance stereoselectivity in key steps like hydroxylation .
- Circular Dichroism (CD) : Monitor enantiomeric excess (ee) during reaction progression .
Contradiction Analysis & Data Interpretation
Q. How should researchers address conflicting reports on the environmental persistence of cyclopenta[b]furan derivatives?
Methodological Answer:
- Standardized Testing : Follow OECD guidelines (e.g., OECD 301F for ready biodegradability) to ensure comparability across studies .
- QSAR Modeling : Use quantitative structure-activity relationship models to predict persistence based on substituent effects (e.g., pentyl vs. phenyl groups) .
- Field Studies : Compare lab-derived half-lives with mesocosm experiments to account for real-world variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
